molecular formula C16H9N3O2 B5884600 4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzonitrile

4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzonitrile

Cat. No.: B5884600
M. Wt: 275.26 g/mol
InChI Key: QDQRQVDWCSIREQ-DHDCSXOGSA-N
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Description

4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzonitrile is an organic compound characterized by the presence of a cyano group and a nitrophenyl group attached to an ethenyl spacer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzonitrile can be achieved through the Wittig reaction, a well-known method for forming carbon-carbon double bonds. In this reaction, a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The specific conditions for this synthesis involve the use of a phosphonium salt derived from triphenylphosphine and an appropriate aldehyde .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: The major product of the reduction of the nitro group is the corresponding amine.

    Substitution: The major products depend on the nucleophile used but can include various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzonitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine through the transfer of hydride ions from the reducing agent . The molecular targets and pathways involved would vary based on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzonitrile is unique due to the presence of both a cyano and a nit

Properties

IUPAC Name

4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O2/c17-10-13-1-5-14(6-2-13)15(11-18)9-12-3-7-16(8-4-12)19(20)21/h1-9H/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQRQVDWCSIREQ-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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